molecular formula C12H9ClO3 B13940023 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13940023
M. Wt: 236.65 g/mol
InChI Key: KVGWWTHPCSVNDM-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl ester group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester typically involves the esterification of 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-Chloro-4-oxo-2-naphthalenecarboxylic acid methyl ester.

    Reduction: Formation of 4-Hydroxy-2-naphthalenecarboxylic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid: The parent acid form of the compound.

    4-Hydroxy-2-naphthalenecarboxylic acid methyl ester: Lacks the chloro group.

    8-Chloro-2-naphthalenecarboxylic acid methyl ester: Lacks the hydroxy group.

Uniqueness

8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 8-chloro-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)7-5-9-8(11(14)6-7)3-2-4-10(9)13/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGWWTHPCSVNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2Cl)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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